molecular formula Br2H6N2 B1580486 Hydrazine Dihydrobromide CAS No. 23268-00-0

Hydrazine Dihydrobromide

Cat. No. B1580486
CAS RN: 23268-00-0
M. Wt: 193.87 g/mol
InChI Key: MEBDASBFCISMGU-UHFFFAOYSA-N
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Description

Hydrazine Dihydrobromide is a chemical compound with the molecular formula Br2H6N2 and a molecular weight of 193.87 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of Hydrazine Dihydrobromide consists of two bromine atoms, six hydrogen atoms, and two nitrogen atoms .


Chemical Reactions Analysis

Hydrazine-based self-ignition propellants, including Hydrazine, have been extensively studied. The reaction kinetics of these propellants are of significant interest, with a particular emphasis on the necessity for further investigation into the reaction kinetics and mechanisms of Unsymmetrical Dimethylhydrazine (UDMH) . Additionally, the decomposition of hydrazine at both low and high temperatures has been studied .


Physical And Chemical Properties Analysis

Hydrazine Dihydrobromide has a melting point of 199°C (decomp), a boiling point of 178°C/5mmHg (lit.), and a flash point of 191°C . It is almost transparent in water .

Scientific Research Applications

  • Ratiometric Fluorescence Probe for Hydrazine : A study by Fan et al. (2012) developed a ratiometric fluorescence probe for the detection of hydrazine. This probe is capable of rapid, low-limit, and naked-eye detection and has been successfully used for hydrazine determination in live cells.

  • Hydrazine Detection via Near-Infrared Fluorescent Chemodosimeter : Research by Ma et al. (2017) focused on a two-photon fluorescent probing method using a near-infrared (NIR) fluorescent chemodosimeter for hydrazine detection. This method displayed turn-on fluorescence and color change, showing good selectivity and sensitivity in solution and living cells.

  • Integrated Metabonomic Analysis of Hydrazine Toxicity : A study by Garrod et al. (2005) investigated the biochemical effects of hydrazine on kidney, liver, and brain tissue in rats. This research used magic angle spinning nuclear magnetic resonance (NMR) spectroscopy to assess the direct biochemical effects of hydrazine.

  • Fluorescent Sensors for Hydrazine Detection : Zhang et al. (2020) explored the development of fluorescent sensors for hydrazine detection in environmental and biological systems. Their review highlighted the design strategies, sensing mechanisms, and applications of these sensors, emphasizing the urgent need for methods that can sensitively and selectively detect hydrazine in vivo and in vitro [Zhang et al., 2020].

  • Hydrazine Reduction of Graphene Oxide : Chua and Pumera (2016) performed an experimental investigation on the effects of hydrazine treatment on graphene oxide, using a reaction-model approach. This research elucidated the reductive capability of hydrazine in modifying the structural and chemical properties of graphene oxide [Chua & Pumera, 2016].

Safety And Hazards

Hydrazine Dihydrobromide is classified as a dangerous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin . It can cause coughing and irritation of the throat and lungs, convulsions, tremors, or seizures . Long-term exposure may cause liver and kidney damage, as well as serious effects on reproductive organs .

Future Directions

Hydrazine and its derivatives, including Hydrazine Dihydrobromide, are being explored for their potential in various fields of science and technology . They are seen as promising for both storing hydrogen and producing impurity-free hydrogen for the efficient operation of fuel cells.

properties

IUPAC Name

hydrazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBDASBFCISMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066867
Record name Hydrazine, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine Dihydrobromide

CAS RN

23268-00-0
Record name Hydrazine, hydrobromide (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, hydrobromide (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazine Dihydrobromide
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Hydrazine Dihydrobromide
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Citations

For This Compound
15
Citations
E Koltai, D Bánfi, L Kisfaludy… - Journal of Labelled …, 1978 - Wiley Online Library
The N‐aminooxyacetyl‐N′‐isonicotinoylohydrazine dihydrobromide was labelled with 14 C in two different positions. In one case we applied a new synthesis route via 14 C labelled 4‐…
HD King, WD Wilson, EJ Gabbay - Biochemistry, 1982 - ACS Publications
… This solid was recrystallized from 50:50 methanol/HjO (20 mL) to yield 98 mg of Ar,7V,-bis(Ar-9-acridinylglycyl)hydrazine dihydrobromide. The mother liquor was concentrated and …
Number of citations: 49 pubs.acs.org
JE Troyan - Industrial & Engineering Chemistry, 1953 - ACS Publications
… Monohydrazine sulfate Dihydrazine sulfate Hydrazine monohydrobromide Hydrazine monohydrochloride Hydrazine dihydrobromide Hydrazine dihydrochloride Hydrazine mononitrate …
Number of citations: 118 pubs.acs.org
J Chatt, JD Garforth, NP Johnson… - Journal of the Chemical …, 1964 - pubs.rsc.org
Rhenium (v) in combination with tertiary phosphines as ligands has a strong tendency to form multiple bonds to nitrogen. Three new series of complexes containing such bonds, of the …
Number of citations: 82 pubs.rsc.org
MT Rogers, JC Watson - 1970 - osti.gov
" A. akes any warranty or representation, expressed or implied, with respect to the accuracy, completeness, or usefulness of the information contained in this report, or that the use of any …
Number of citations: 3 www.osti.gov
H Chihara, N Nakamura - Substances Containing C10H16… Zn, 2010 - Springer
… are in many cases ionized in the solids and are treated not as an intermolecular compound but as a single-component substance, eg Br2H6N2 for hydrazine dihydrobromide and …
Number of citations: 2 link.springer.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
… are in many cases ionized in the solids and are treated not as an intermolecular compound but as a single-component substance, eg Br,H,N, for hydrazine dihydrobromide and CH&ID,…
Number of citations: 4 link.springer.com
VT BANDURCO - 1971 - search.proquest.com
A. Historical l. JEackground:. The chemis try of aromatic azo and azoxy compounds was elucidated at the beginning of the twentieth century: The azoxy moiety J. in aromatic derivatives …
Number of citations: 3 search.proquest.com
C Liang - 1993 - search.proquest.com
Hemicholinium-3 is a potent and selective inhibitor of sodium-dependent, high affinity choline uptake, resulting in reduced acetylcholine synthesis and cholinergic activity. MFS-3, a …
Number of citations: 0 search.proquest.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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